6-Methyl-1H-indazol-7-amine is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18. It is a solid substance and its IUPAC name is 6-methyl-2H-indazol-7-amine.
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 6-methyl-1H-indazol-7-amine, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines.
Molecular Structure Analysis
The InChI code for 6-methyl-1H-indazol-7-amine is 1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11).
Physical And Chemical Properties Analysis
6-Methyl-1H-indazol-7-amine has a boiling point of 374.0±22.0 C at 760 mmHg. It is a solid substance and should be stored at 4C, protected from light.
Synthesis Analysis
While the provided abstracts don't detail the specific synthesis of 6-methyl-1H-indazol-7-amine itself, they illustrate its use as a starting material in various reactions. For example, one study mentions the synthesis of 6-substituted amino-1H-indazole derivatives using 6-aminoindazole as the starting material through acetylation and reductive amination. [] This suggests that 6-methyl-1H-indazol-7-amine could be synthesized using similar methods, utilizing appropriate starting materials and reagents.
Chemical Reactions Analysis
Reductive Amination: Used to synthesize a series of 6-substituted amino-1H-indazole derivatives, suggesting 6-methyl-1H-indazol-7-amine's amine group can react with aldehydes or ketones under reducing conditions. []
Formation of Urea Derivatives: Reacting 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine (structurally similar to 6-methyl-1H-indazol-7-amine) with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA) leads to the formation of urea derivatives. [] This suggests a similar reaction pathway could be applicable to 6-methyl-1H-indazol-7-amine.
Applications
Anticancer Agents: Researchers synthesized a series of 6-substituted amino-1H-indazole derivatives, some of which exhibited promising anticancer activity against various cancer cell lines, including human colorectal cancer cells. []
Anti-inflammatory Agents: Derivatives of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine, structurally similar to 6-methyl-1H-indazol-7-amine, demonstrated significant anti-inflammatory activities. [] This suggests that molecules derived from 6-methyl-1H-indazol-7-amine could also possess similar properties.
Compound Description: DMPCA is a potent anti-tumor agent that induces the phosphorylation of LATS1 and YAP1/TAZ in bladder cancer cells, leading to the suppression of cancer cell viability in vitro and in mouse xenografts [].
Relevance: While structurally distinct from 6-methyl-1H-indazol-7-amine, DMPCA is included here due to its shared target, the Hippo signaling pathway. This pathway, with its downstream transcriptional co-activators YAP1 and TAZ, plays a crucial role in cell proliferation, a key process in cancer development []. The inclusion of DMPCA highlights the potential for exploring structurally diverse compounds that target the same pathway as potential anticancer agents.
Compound Description: This series of compounds exhibit moderate to good anthelmintic activity against the South Indian adult earthworm Pheretima posthuma [].
Compound Description: Compound 37d is a potent cyclin-dependent kinase (CDK) inhibitor, targeting CDKs 1, 2, 4, 8, and 9. This compound induces cell cycle arrest and apoptosis in hematological malignancies, demonstrating good antitumor efficacy in mice xenograft models without significant toxicity [].
Compound Description: ITP-2 is a novel activator of Kv11.1 (hERG) channels. These channels are involved in cardiac repolarization, and their dysfunction can lead to long QT syndrome. Therefore, activators like ITP-2 hold therapeutic potential for treating this condition [].
Compound Description: This compound's crystal structure reveals an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring motif. Intermolecular interactions within the crystal structure are also observed [].
Compound Description: HTL22562 is a highly potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It demonstrates metabolic stability, good solubility, and favorable properties for various administration routes, including subcutaneous injection []. These features make it a promising candidate for treating migraines.
Compound Description: This compound's structure, featuring a dichloromethylene group at the 4-position and a methyl group at the 1-position of the indazole ring, was confirmed through X-ray crystallography [].
Compound Description: This compound is a potent and selective inhibitor of complement factor B (FB), a key serine protease in the alternative pathway of the complement system. Dysregulation of the alternative pathway contributes to various diseases, including age-related macular degeneration and glomerular diseases. Therefore, inhibiting FB is a promising therapeutic strategy [].
Compound Description: This series of compounds displays significant cytotoxicity against human neuroblastoma cell lines (SK N SH) and human colon carcinoma cell lines (COLO 205), as determined by the MTT cell viability assay [].
Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, identified as a potential therapeutic target for migraine. This compound exhibits a favorable toxicological profile, good intranasal bioavailability in rabbits, and dose-dependent activity in validated in vivo and ex vivo migraine models [].
Compound Description: BMS-599626 acts as a selective and orally efficacious inhibitor of the human epidermal growth factor receptor (HER) 1 and 2 kinases. It displays robust in vivo activity in HER1 and HER2-driven tumor models, making it a promising candidate for treating solid tumors [].
Compound Description: Compound 4a is a potential neurotoxin that might form in serotonergic neurons after ethanol consumption. Its potential formation is suggested by reacting serotonin with acetaldehyde in water in the presence of either L-amino acid, nicotine, or fluoride [].
Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals a flattened conformation stabilized by intramolecular hydrogen bonds. The chloride anion plays a crucial role in intermolecular interactions, leading to the formation of supramolecular structures within the crystal lattice [].
Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals a U-shaped conformation stabilized by intramolecular π-π interactions. Intermolecular hydrogen bonds involving the amine group contribute to the formation of supramolecular chains in the crystal lattice [].
Compound Description: This series of compounds has demonstrated both anticancer and anti-inflammatory activities. Some members of this series exhibit prominent cytotoxicity against the human breast carcinoma MCF-7 cell line []. These compounds also show significant anti-inflammatory activity, making them promising candidates for further development.
Compound Description: This group of compounds acts as potent Polo-like kinase 4 (PLK4) inhibitors. PLK4 plays a crucial role in centriole duplication, and its dysregulation is implicated in tumorigenesis. These inhibitors exhibit excellent potency in vitro and have shown significant antitumor efficacy in breast cancer xenograft models, making them promising candidates for further development as cancer therapeutics [].
Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase, a key player in the innate immune response. It exhibits exceptional selectivity and potency, making it a valuable tool for studying RIP2's role in various inflammatory and autoimmune diseases [].
Compound Description: This compound's crystal structure reveals significant π-π stacking interactions between the indazole unit and the phenyl ring. These interactions contribute to the overall stability and packing arrangement of the molecules within the crystal lattice [].
Compound Description: CFI-400945 is a potent, orally active inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a potential target for cancer therapy. It displays excellent potency, favorable pharmacokinetic properties in rodents and dogs, and significant antitumor activity in mouse models. These characteristics led to its selection as a clinical candidate for cancer treatment [].
4,5‐dihydro‐1H‐benz[g]indazol‐7‐ol and 2,3a,4,5‐tetrahydro‐7‐hydroxy‐3a‐methyl‐3H‐benz[g]indazol‐3‐one
Compound Description: These compounds are structurally similar, differing only in the presence of a methyl group at the 3a position and a carbonyl group at the 3-position in the latter. Both compounds exist primarily in a single tautomeric form in solution, as supported by infrared, proton NMR, and UV spectral analysis []. The pKa values of these compounds, determined in aqueous solution, are consistent with their proposed tautomeric structures.
Compound Description: This compound's crystal structure reveals the influence of the sulfonamide group on intermolecular interactions. The molecules are linked into chains through N—H⋯N and C—H⋯O hydrogen bonds, contributing to the overall packing arrangement within the crystal lattice [].
Compound Description: These compounds are synthesized through a catalyst-free, four-component reaction involving two equivalents of an aldehyde, 1H-indazol-6-amine, and 1H-pyrazol-5(4H)-one. The reaction proceeds smoothly and efficiently, affording the desired spirocyclic products in high yields [].
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)
Compound Description: 9f is a potent antiproliferative agent that displays significant cytotoxicity against various human cancer cell lines, including the human colorectal cancer cell line (HCT116). Importantly, it shows minimal cytotoxicity towards normal cells, such as lung fibroblast cells (MRC5), indicating a favorable safety profile [].
Compound Description: This compound has been synthesized and characterized as a potential inhibitor of the adenosine A1 receptor. Its structure was confirmed by single crystal X-ray diffraction studies. The compound exhibits a bowl-like conformation and forms stacks in the crystal lattice through π-stacking interactions and hydrogen bonds []. Molecular docking and molecular dynamics simulations suggest that this compound can bind to the adenosine A1 receptor.
Compound Description: A series of Schiff base derivatives featuring this structure were synthesized and characterized using spectroscopic techniques, including FT-IR and NMR. Computational studies, such as DFT calculations, were employed to investigate their conformational properties, electronic structure, and molecular electrostatic potential (MEP) [].
2-amino-1-methyl-6-phenylimi-dazo[4,5-b]pyridine (PHIP) and 2-amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP)
Compound Description: HMIMP is a potent and selective blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel. It exhibits high affinity for BK channels, with an IC50 in the low nanomolar range, and displays excellent selectivity over other ion channels, making it a valuable tool for studying BK channel physiology and pharmacology [].
1-((S)-2-aminopropyl)-1H-indazol-6-ol
Compound Description: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol is a peripherally acting, potent 5-HT2 receptor agonist with ocular hypotensive activity. It exhibits high selectivity for the 5-HT2 receptors over other serotonergic receptor subtypes and other families of receptors. This compound has significantly greater solution stability than alpha-methyl-5-hydroxytryptamine and effectively lowers intraocular pressure in conscious ocular hypertensive monkeys, making it a potential therapeutic agent for treating ocular hypertension and glaucoma [].
Compound Description: A443654 is a potent Akt inhibitor that induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells. It synergizes with the DNA-damaging agent etoposide, enhancing its cytotoxic effects. A443654 holds promise as a potential therapeutic agent for treating T-ALL, either alone or in combination with existing chemotherapeutic agents [].
Compound Description: This clonidine analog is an α2 adrenergic agonist with anticoccidial activity against Eimeria tenella in chickens. Its efficacy at low concentrations (7.5 ppm in feed) suggests a potential for development as an anticoccidial agent [].
Compound Description: These compounds, derived from 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, were synthesized and evaluated for their anticonvulsant activity. The study established some structure-activity relationships, suggesting modifications that could lead to enhanced potency [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.